molecular formula C18H18N4O B2909298 N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea CAS No. 866042-18-4

N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea

Cat. No. B2909298
CAS RN: 866042-18-4
M. Wt: 306.369
InChI Key: NZURLXJRFWJKIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as DPh-IU and has been widely studied for its potential use in scientific research. The compound has shown promising results in various applications, including cancer research, antimicrobial activity, and enzyme inhibition.

Mechanism of Action

The mechanism of action of DPh-IU involves the inhibition of topoisomerase II activity. This enzyme is involved in the unwinding and rewinding of DNA during cell division. By inhibiting its activity, DPh-IU prevents DNA replication and cell division, leading to the death of cancer cells. The compound also induces apoptosis in cancer cells, which helps to eliminate them from the body. In addition, DPh-IU disrupts the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
DPh-IU has been shown to have various biochemical and physiological effects. It inhibits the activity of topoisomerase II, leading to the inhibition of DNA replication and cell division. The compound also induces apoptosis in cancer cells, which helps to eliminate them from the body. In addition, DPh-IU disrupts the cell membrane of microorganisms, leading to their death.

Advantages and Limitations for Lab Experiments

DPh-IU has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified using various analytical techniques. It has shown promising results in various scientific research applications, including cancer research and antimicrobial activity. However, DPh-IU also has some limitations. It is a relatively new compound, and more research is needed to fully understand its potential uses and limitations. In addition, the compound may have some toxicity concerns, and further studies are needed to assess its safety for use in humans.

Future Directions

There are several future directions for the study of DPh-IU. One potential direction is to further investigate its potential use in cancer research. The compound has shown promising results in inhibiting the growth of various cancer cell lines, and more studies are needed to fully understand its mechanism of action and potential therapeutic uses. Another potential direction is to explore its potential use as an antimicrobial agent. The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains, and more research is needed to fully understand its potential uses in this area. Finally, further studies are needed to assess the safety and toxicity of DPh-IU for use in humans, as well as its potential for drug development.

Synthesis Methods

The synthesis of DPh-IU involves the reaction of 2,6-dimethylaniline and 2-(1H-imidazol-1-yl)aniline with phosgene in the presence of a base. The reaction yields DPh-IU as a white crystalline solid with a melting point of 269-271°C. The purity of the compound can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Scientific Research Applications

DPh-IU has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound works by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. DPh-IU also induces apoptosis, or programmed cell death, in cancer cells, which helps to eliminate them from the body.
In addition to its anticancer activity, DPh-IU has also been shown to have antimicrobial activity. The compound has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. It works by disrupting the cell membrane of the microorganisms, leading to their death.

properties

IUPAC Name

1-(2,6-dimethylphenyl)-3-(2-imidazol-1-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-13-6-5-7-14(2)17(13)21-18(23)20-15-8-3-4-9-16(15)22-11-10-19-12-22/h3-12H,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZURLXJRFWJKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea

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